molecular formula C8H5BrFN B1273488 5-bromo-7-fluoro-1H-indole CAS No. 883500-73-0

5-bromo-7-fluoro-1H-indole

Cat. No. B1273488
M. Wt: 214.03 g/mol
InChI Key: TZRRRWOVYVGRSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-bromo-7-fluoro-1H-indole is a derivative of the indole structure, which is a fundamental scaffold in medicinal chemistry and organic synthesis. Indole derivatives are known for their diverse biological activities and applications in drug development. Although the provided papers do not directly discuss 5-bromo-7-fluoro-1H-indole, they provide valuable insights into the synthesis, structural analysis, and reactivity of closely related 5-bromo-indole derivatives.

Synthesis Analysis

The synthesis of 5-bromo-indole derivatives is well-documented in the literature. For instance, a condensation reaction involving 5-bromo-1H-indole-3-carbaldehyde and 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione in ethanol under reflux conditions has been reported to yield a 5-bromo-indole derivative with good yield . Another study describes a selective lithium–bromine exchange reaction to synthesize 5,7-disubstituted indoles, which could be a potential method for introducing a fluorine atom at the 7-position to synthesize 5-bromo-7-fluoro-1H-indole .

Molecular Structure Analysis

The molecular structure of 5-bromo-indole derivatives has been characterized using various spectroscopic techniques and confirmed by X-ray single crystal diffraction. For example, the crystal structure and intermolecular interactions of a 5-bromo-indole derivative were analyzed using Hirshfeld surface analysis, which revealed short intermolecular connections . Similarly, the crystal structure of another derivative was determined, providing evidence of hydrogen bonding networks and π-stacking of the indole moiety .

Chemical Reactions Analysis

The reactivity of 5-bromo-indole derivatives can be inferred from the synthesis methods and subsequent reactions they undergo. The 5-bromo-3-[(3,4,5-trimethoxy-phenyl)thio]-1H-indole was synthesized via an NBS-promoted reaction, indicating that the bromine atom on the indole ring can participate in electrophilic substitution reactions . This reactivity could be relevant for further functionalization of the 5-bromo-7-fluoro-1H-indole compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo-indole derivatives can be deduced from their structural characteristics and thermal stability. The thermal analysis of one such compound revealed good stability up to 215°C . The electronic spectra and molecular orbital energy level diagrams of these compounds have been explored using TD-DFT results, which could be similar for 5-bromo-7-fluoro-1H-indole . The molecular electrostatic potential map of these compounds shows the electrophilic and nucleophilic regions, which are important for understanding their reactivity .

Scientific Research Applications

Indole derivatives are bioactive aromatic compounds that have shown clinical and biological applications . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

  • Antiviral Activity

    • Indole derivatives have shown antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
    • The compounds were tested, and compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
  • Anti-HIV Activity

    • Indolyl and oxochromenyl xanthenone derivatives have been reported as anti-HIV-1 .
    • The molecular docking studies were performed for these compounds .
  • Anticancer Activity

    • The application of indole derivatives for the treatment of cancer cells has attracted increasing attention in recent years .
    • Indoles, both natural and synthetic, show various biologically vital properties .
  • Antimicrobial Activity

    • Indole derivatives have shown antimicrobial activity .
    • Various scaffolds of indole have been synthesized for screening different pharmacological activities .
  • Antidiabetic Activity

    • Indole derivatives have shown antidiabetic activity .
    • Various scaffolds of indole have been synthesized for screening different pharmacological activities .
  • Antimalarial Activity

    • Indole derivatives have shown antimalarial activity .
    • Various scaffolds of indole have been synthesized for screening different pharmacological activities .
  • Anti-Inflammatory Activity

    • Indole derivatives have shown anti-inflammatory activity .
    • Various scaffolds of indole have been synthesized for screening different pharmacological activities .
  • Antioxidant Activity

    • Indole derivatives have shown antioxidant activity .
    • Various scaffolds of indole have been synthesized for screening different pharmacological activities .
  • Antitubercular Activity

    • Indole derivatives have shown antitubercular activity .
    • Various scaffolds of indole have been synthesized for screening different pharmacological activities .
  • Anticholinesterase Activities

    • Indole derivatives have shown anticholinesterase activities .
    • Various scaffolds of indole have been synthesized for screening different pharmacological activities .
  • Inhibitors of Contaminating Brewery Biofilms

    • 2-Aminoimidazoles, a type of indole derivative, have been used as potent inhibitors of contaminating brewery biofilms .
  • Treatment of Various Disorders

    • The application of indole derivatives for the treatment of various disorders in the human body has attracted increasing attention in recent years .
  • Flavour and Fragrance Applications

    • Indole has value for flavour and fragrance applications, for example, in the food industry or perfumery .
  • Natural Colourants

    • Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colourants .
  • Therapeutic Potential

    • Halogenated and oxygenated derivatives of indole have promising bioactivity with therapeutic potential to treat human diseases .
  • Inhibiting Biofilm Formation

    • Halogenated indole derivatives like 5-iodoindole have been found to inhibit biofilm formation by bacteria such as E. coli and Staphylococcus aureus .
  • Bacterial Signalling

    • Indole is a signalling molecule produced both by bacteria and plants. In particular, its signalling role in the human gut is being studied .
  • Production of Derived Halogenated and Oxygenated Derivatives

    • Recent advances in biotechnology have enabled the production of derived halogenated and oxygenated derivatives of indole from glucose or tryptophan by fermentation .

Safety And Hazards

5-Bromo-7-fluoro-1H-indole is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

5-bromo-7-fluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRRRWOVYVGRSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=C(C=C21)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393416
Record name 5-bromo-7-fluoro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-7-fluoro-1H-indole

CAS RN

883500-73-0
Record name 5-bromo-7-fluoro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 883500-73-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-7-fluoro-1H-indole
Reactant of Route 2
Reactant of Route 2
5-bromo-7-fluoro-1H-indole
Reactant of Route 3
Reactant of Route 3
5-bromo-7-fluoro-1H-indole
Reactant of Route 4
5-bromo-7-fluoro-1H-indole
Reactant of Route 5
5-bromo-7-fluoro-1H-indole
Reactant of Route 6
5-bromo-7-fluoro-1H-indole

Citations

For This Compound
1
Citations
B Das, S Vedachalam, D Luo, T Antonio… - Journal of medicinal …, 2015 - ACS Publications
… The secondary amine of 5-bromo-7-fluoro-1H-indole was first protected with (Boc) 2 O to give 22. The N-arylation was next performed by refluxing the mixture of 6, 22, Cs 2 CO 3 , BINAP…
Number of citations: 40 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.